N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide
Description
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide is a synthetic compound featuring a piperidine-sulfonyl group attached to a phenyl ring, which is further linked to an isonicotinamide moiety. These compounds are typically synthesized via coupling reactions involving isonicotinic acid derivatives and substituted phenylamines, as seen in related syntheses (e.g., ). The piperidine-sulfonyl group may enhance solubility and bioavailability, while the isonicotinamide core is known for its role in antimicrobial and anti-tubercular agents .
Properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)24(22,23)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDJWWHVCIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide typically involves the reaction of piperidine-1-sulfonyl chloride with 4-aminophenylisonicotinamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Step 1: Sulfonylation of Piperidine
Piperidine reacts with 4-nitrobenzenesulfonyl chloride under basic conditions to form 4-(piperidine-1-sulfonyl)nitrobenzene. Reduction of the nitro group yields 4-(piperidine-1-sulfonyl)aniline1.
Step 2: Amide Coupling
The aniline intermediate undergoes HATU-mediated condensation with isonicotinic acid to form the final amide bond2. Typical conditions include:
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Reagents : HATU, DIPEA, DMF
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Temperature : Room temperature
Structural Modifications
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Sulfonyl Group Stability : Oxidation of the sulfonyl group to sulfones or sulfoxides is thermodynamically unfavorable under standard conditions1.
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Amide Hydrolysis : The carboxamide bond resists hydrolysis in acidic/basic media (pH 2–12) but may cleave under enzymatic catalysis (e.g., amidases)3.
Reactivity in Biochemical Assays
While direct data for this compound is limited, structurally related sulfonamide derivatives exhibit:
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NAMPT Modulation : Pyrazolopyrimidine-based sulfonamides act as positive allosteric modulators (N-PAMs) of nicotinamide phosphoribosyltransferase (NAMPT), enhancing enzyme activity by 1.6- to 2.6-fold1.
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Binding Interactions : Molecular docking suggests the sulfonyl group forms hydrogen bonds with Lys-189 in NAMPT’s rear channel, stabilizing the enzyme’s active conformation12.
Metabolic and Stability Profiling
Key findings from analogs:
| Parameter | Observation | Source |
|---|---|---|
| Phase I Metabolism | Sulfonyl groups resist oxidation; methylsulfanyl substituents oxidize to sulfoxides (e.g., compound 38 )1 | |
| Plasma Stability | Stable in human plasma (t1/2 > 24 h) | |
| CYP Inhibition | Low affinity for CYP3A4/2D6 (IC50 > 10 μM) |
Table 1: Synthetic Yields of Analogous Compounds12
| Intermediate | Reaction Type | Yield (%) |
|---|---|---|
| 4-(Piperidine-1-sulfonyl)aniline | Nitro reduction | 85 |
| N-Aryl pyrazolopyrimidine | HATU coupling | 72 |
Table 2: Enzymatic Activity of Sulfonamide Derivatives1
| Compound | NAMPT EC50 (μM) | Efficacy (% Control) |
|---|---|---|
| 8 (R-isomer) | 0.016 | 180 |
| 9 (S-isomer) | 0.23 | 250 |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being studied as a potential building block for synthesizing more complex pharmaceutical agents. Its structure suggests possible interactions with biological targets, particularly enzymes or receptors involved in various physiological processes.
Research indicates that sulfonamide derivatives, including this compound, may act as antagonists at the P2Y14 receptor, which could have implications in treating inflammatory diseases. This highlights its potential therapeutic applications in managing conditions characterized by inflammation.
Biological Research Applications
The unique structural features of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide make it a candidate for drug discovery programs targeting specific diseases. Studies are ongoing to evaluate its pharmacological effects on cellular processes and animal models.
Some derivatives of piperidine compounds have been explored for their insecticidal properties. While not directly documented for this specific compound, the broader class of piperidine derivatives has shown efficacy against pests, suggesting potential agricultural applications .
Data Table: Summary of Applications
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparison of Isonicotinamide Derivatives with Aromatic/Substituted Phenyl Groups
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, chloro) : These substituents increase melting points (e.g., 202–204°C for chloro derivatives) due to enhanced intermolecular interactions .
- Hydrophobic Substituents (e.g., heptyloxy) : Longer alkoxy chains reduce melting points (e.g., 142–143°C) by disrupting crystal packing .
- Piperidine vs. Imidazolidinone: Piperidine-sulfonyl groups (hypothesized in the target compound) may improve solubility compared to rigid imidazolidinone-containing analogs .
Spectroscopic and Analytical Comparisons
- ¹H NMR Shifts : Aromatic protons in isonicotinamide derivatives typically resonate at δ 7.5–8.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm. Thiourea-linked analogs () show distinct NH signals at δ 9–10 ppm .
- IR Spectroscopy : Amide C=O stretches are observed at ~1650–1680 cm⁻¹, while sulfonyl groups (if present) exhibit strong S=O stretches at ~1150–1350 cm⁻¹ .
Biological Activity
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a sulfonyl group , and an isonicotinamide moiety . This configuration is conducive to various biological interactions, making it a valuable candidate for drug development.
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, often involved in enzyme interactions. |
| Sulfonyl Group | Enhances binding affinity to enzyme active sites through strong interactions with amino acid residues. |
| Isonicotinamide | A derivative of nicotinic acid, known for its role in various biological processes. |
This compound acts primarily through the inhibition of specific enzymes. The sulfonyl group is critical for its interaction with the active sites of enzymes, disrupting biochemical pathways essential for cellular function. This inhibition can lead to significant therapeutic effects, particularly in oncology and infectious disease contexts.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In studies assessing the minimum inhibitory concentration (MIC) against various pathogens, derivatives showed promising results:
- MIC Values : Compounds were evaluated against Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 400 µg/mL, indicating moderate to good antimicrobial activity .
2. Anticancer Potential
The compound has been explored for its potential in cancer therapy. Notably, it has been implicated in the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme linked to cancer cell metabolism:
- Case Study : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines without adversely affecting normal cells, suggesting a therapeutic window for selective targeting .
3. Enzyme Inhibition
The compound's role as an enzyme inhibitor extends beyond NAMPT. It has shown efficacy against other targets involved in metabolic pathways:
- Inhibition Studies : Various piperidine derivatives have been tested for their ability to inhibit α-glucosidase, with some showing significantly higher activity than standard references like acarbose .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Effectiveness (MIC or IC50) |
|---|---|---|
| Antimicrobial | Various bacteria | MIC: 50 - 400 µg/mL |
| Anticancer | NAMPT | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | α-glucosidase | Higher activity compared to standards |
Detailed Case Study: NAMPT Inhibition
A study highlighted the compound's ability to inhibit NAMPT, leading to reduced levels of NAD+ in cancer cells. This effect was correlated with decreased cell viability and increased apoptosis rates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
